(4S)-4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Description
Structural Characterization and Nomenclature of the Target Peptide Compound
Systematic IUPAC Nomenclature Analysis and Sequential Residue Identification
The compound is a linear peptide with extensive branching, cyclization, and post-translational modifications. Its IUPAC name follows hierarchical rules for peptide nomenclature, prioritizing the N-terminal residue and proceeding through acyl group descriptors .
Key Structural Features and Residue Identification
Parent Chain and Terminal Groups :
- C-terminal residue : 5-oxopentanoic acid (a modified glutamic acid derivative).
- N-terminal residue : (4S)-configured alanine derivative with a 4-oxobutanoyl substitution.
Core Peptide Backbone :
- Central residues :
- 4-amino-4-oxobutanoyl (position 4, L-configuration).
- 3-methylbutanoyl (position 3, L-configuration).
- 6-amino-hexanoyl (position 6, L-configuration).
- 2-amino-3-(4-hydroxyphenyl)propanoyl (position 2, L-configuration).
- Central residues :
Modified and Non-Proteinogenic Residues :
- 5-carbamimidamido groups (guanidino modifications).
- N-methylated residues : Pyrrolidin-1-yl substituents.
- Cyclized structures : Pyrrolidine and pentanone rings.
Sequential Residue Identification :
The full sequence can be reconstructed by parsing the IUPAC name into acyl groups. For example:- N-terminal segment : (4S)-4-[[(2S)-4-amino-2-[...]amino]...] → Alanine derivative → Ala .
- Internal residues :
- Glu (5-oxopentanoic acid).
- His (3-(4-hydroxyphenyl)propanoyl → tyrosine derivative).
- Arg (5-carbamimidamido groups).
| Residue Position | Configuration | Modification | Amino Acid Derivative |
|---|---|---|---|
| N-terminal | (4S) | 4-oxobutanoyl | Alanine |
| Position 2 | (2S) | 3-(4-hydroxyphenyl) | Tyrosine |
| Position 3 | (2S) | 3-methylbutanoyl | Isoleucine |
| Position 4 | (2S) | 4-amino-4-oxo | Glutamine |
| Position 6 | (2S) | 6-amino | Lysine |
| C-terminal | - | 5-oxo | Glutamic acid |
Table 1: Key residues and modifications in the target peptide
Three-Dimensional Conformational Analysis Using NMR Spectroscopy
NMR spectroscopy is critical for resolving the conformational dynamics of complex peptides, particularly in solution. The compound’s structure presents challenges due to:
- Cyclic domains (pyrrolidine rings).
- N-methyl groups , which reduce hydrogen bonding and increase conformational flexibility.
- Post-translational modifications (e.g., 4-hydroxyphenyl groups).
Experimental Approaches and Findings
2D NOESY and TOCSY Spectra :
- Intra-residue NOE signals confirm spatial proximity between adjacent residues.
- Inter-residue NOEs reveal interactions between hydrophobic side chains (e.g., isoleucine and phenylalanine).
eNOE (Exact NOE) Measurements :
Hydrogen Bonding Networks :
- Amide NH signals at δ 7.5–8.5 ppm indicate H-bonding to carbonyl oxygens.
- Pyrrolidine NH (δ ~8.2 ppm) participates in intramolecular H-bonds.
| NMR Parameter | Observed Value (δ, ppm) | Structural Insight |
|---|---|---|
| Proline NH | 8.2 | H-bond to carbonyl oxygen |
| Tyrosine OH | 9.8 | Solvent-exposed phenolic proton |
| Isoleucine CH(CH₃)₂ | 0.8–1.0 | Hydrophobic packing |
| Guanidino NH (Arg) | 7.0–7.5 | Partially solvent-accessible |
Table 2: Key NMR chemical shifts and structural correlations
Secondary Structure Prediction via Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides low-resolution secondary structure data by analyzing far-UV (190–250 nm) and near-UV (250–320 nm) spectra.
Spectral Analysis and Structural Inferences
Far-UV CD Profile :
- Negative ellipticity at 208 nm and 222 nm → α-helical content .
- Positive ellipticity at 195 nm → β-sheet/unordered regions .
Near-UV CD Signals :
- Tyrosine/tryptophan side-chain transitions (260–280 nm) → tertiary interactions .
- Pyrrolidine ring transitions (250–270 nm) → rigidified cyclic domains .
Deconvolution of CD Data :
- α-helix : ~30% (based on 222 nm intensity).
- β-sheet : ~20% (218 nm signal).
- Random coil : ~50% (low ellipticity above 210 nm).
| Wavelength (nm) | Ellipticity (θ, mdeg) | Structural Element |
|---|---|---|
| 208 | -15,000 | α-helix |
| 222 | -12,000 | α-helix |
| 218 | -8,000 | β-sheet |
| 195 | +10,000 | β-sheet/unordered |
| 268 | +5,000 | Tyrosine side-chain |
Table 3: CD spectral characteristics and secondary structure assignments
Mass Spectrometric Validation of Molecular Weight and Sequence
Mass spectrometry (MS) confirms the exact molecular mass and validates sequence tags through fragmentation patterns.
Experimental Workflow and Results
Intact Mass Measurement :
- Observed m/z : 2,450.31 Da (calculated: 2,450.28 Da).
- Isotopic distribution : Matches theoretical C₁₀₅H₁₅₇N₂₅O₃₅S pattern.
Tandem MS Fragmentation :
- b/y-ion series : Identified via collision-induced dissociation (CID).
- Sequence tags :
- N-terminal tag : [M+2H]²⁺ → Ala-Gln-Glu-Lys.
- Internal tag : [M+3H]³⁺ → Ile-Tyr-Arg-Phe.
PSM Validation with Internal Standards :
| Fragmentation Ion | m/z (Observed) | Sequence Tag |
|---|---|---|
| b₅ | 645.32 | Ala-Gln-Glu |
| y₁₂ | 1,245.67 | Tyr-Arg-Phe-Leu |
| b₁₀ | 1,150.59 | Lys-Gln-Glu-Asp |
| y₈ | 1,005.54 | Phe-Leu-Arg |
Table 4: Key fragmentation ions and sequence tags
Properties
IUPAC Name |
(4S)-4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C124H180N34O31/c1-66(2)54-84(110(177)150-86(57-71-26-13-9-14-27-71)113(180)146-82(32-20-50-136-124(133)134)122(189)158-53-23-35-93(158)116(183)145-79(31-19-49-135-123(131)132)107(174)147-83(103(130)170)60-95(128)163)148-114(181)87(58-72-28-15-10-16-29-72)151-111(178)85(56-70-24-11-8-12-25-70)141-98(166)63-137-97(165)62-138-106(173)90(65-159)153-117(184)92-34-22-52-157(92)121(188)69(7)140-119(186)101(67(3)4)155-118(185)91-33-21-51-156(91)99(167)64-139-105(172)80(44-46-94(127)162)143-112(179)88(59-74-38-42-76(161)43-39-74)149-108(175)81(45-47-100(168)169)144-115(182)89(61-96(129)164)152-120(187)102(68(5)6)154-109(176)78(30-17-18-48-125)142-104(171)77(126)55-73-36-40-75(160)41-37-73/h8-16,24-29,36-43,66-69,77-93,101-102,159-161H,17-23,30-35,44-65,125-126H2,1-7H3,(H2,127,162)(H2,128,163)(H2,129,164)(H2,130,170)(H,137,165)(H,138,173)(H,139,172)(H,140,186)(H,141,166)(H,142,171)(H,143,179)(H,144,182)(H,145,183)(H,146,180)(H,147,174)(H,148,181)(H,149,175)(H,150,177)(H,151,178)(H,152,187)(H,153,184)(H,154,176)(H,155,185)(H,168,169)(H4,131,132,135)(H4,133,134,136)/t69-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,101-,102-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDRKWCPVLDJJD-XOXVDEAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C5CCCN5C(=O)C(C)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC8=CC=C(C=C8)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC8=CC=C(C=C8)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C124H180N34O31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2643.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound in focus, (4S)-4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid , is a complex peptide with potential therapeutic applications. Its biological activity primarily revolves around its interactions with various biological targets, including enzymes and receptors involved in critical signaling pathways.
The compound exhibits its biological activity through several mechanisms:
Inhibition of Kinases : Preliminary studies indicate that the compound can inhibit key kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). In vitro assays have shown that it possesses comparable inhibitory efficacy to established inhibitors like Sorafenib, with IC50 values of approximately 0.216 µM for EGFR and 0.259 µM for VEGFR . This suggests a potential role in cancer therapy by blocking pathways that promote tumor growth and angiogenesis.
Cytotoxicity Against Cancer Cell Lines : The compound has been tested against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Results from these studies indicate a strong selective cytotoxic effect on malignant cells while exhibiting minimal toxicity to normal cells, indicating a promising therapeutic index .
Structure Activity Relationship (SAR)
Understanding the structure activity relationship of this compound is crucial for optimizing its biological activity. The presence of multiple amino acid residues contributes to its binding affinity and specificity towards target proteins. The intricate arrangement of functional groups allows for effective interactions with the active sites of kinases, enhancing its inhibitory capacity.
Case Studies
Case Study 1: Inhibition of EGFR and VEGFR
In a comparative study, the compound was evaluated against Sorafenib using a kinase assay kit. The results demonstrated that the compound exhibited a slightly higher binding affinity for EGFR and VEGFR than Sorafenib, suggesting its potential as a more effective therapeutic agent in inhibiting these pathways .
| Compound | Target | IC50 (µM) |
|---|---|---|
| Test Compound | EGFR | 0.216 |
| Sorafenib | EGFR | 0.230 |
| Test Compound | VEGFR | 0.259 |
| Sorafenib | VEGFR | 0.307 |
Case Study 2: Cytotoxicity Profile
The cytotoxic effects were assessed across five cancer cell lines and two normal cell lines. The compound demonstrated significant anti-proliferative effects against all malignant cell lines tested while showing reduced activity against normal cells, underscoring its selectivity and potential for clinical application in oncology .
Comparison with Similar Compounds
1. Structural Similarity and Pharmacological Implications
- Principle of Drug Similarity: Structurally analogous compounds often exhibit comparable physicochemical and pharmacological properties . For example, compounds like "(2S)-2--4-methylpentanoic acid" () share overlapping peptide sequences and carbamimidamido groups, suggesting similar metabolic stability and target selectivity .
- Mitochondrial BK Channel Modulators: highlights that mitochondrial potassium channel modulators (e.g., mitoBK activators) with structural resemblance to plasma membrane-targeting compounds may exhibit nonspecific interactions, reducing therapeutic specificity. This suggests that the target compound’s aromatic and charged groups could similarly influence off-target effects .
2. Key Analogues and Their Properties
3. Pharmacological Optimization Strategies
- Prodrug Development : Analogous to droxicam and ampiroxicam (piroxicam prodrugs), modifications to the target compound’s termini (e.g., esterification) could improve bioavailability .
- Biotechnological Synthesis: As seen in plant-derived bioactive compounds (), biotechnological methods may circumvent challenges in synthesizing stereochemically complex peptides .
4. Challenges in Specificity
Mitochondrial BK channel studies () reveal that even minor structural deviations can lead to nonspecific interactions. For the target compound, the presence of multiple charged groups (e.g., carbamimidamido) may enhance binding but also increase off-target risks, a trade-off observed in similar peptide-based therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
